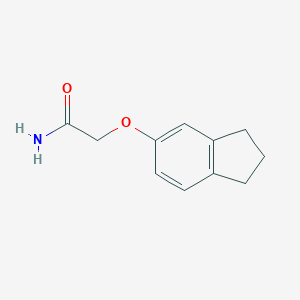
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, also known as DI-OA, is a chemical compound with potential applications in scientific research. This compound was first synthesized in 2009 by a group of chemists from the University of California, San Diego, and has since been studied for its various properties and potential uses.
Mécanisme D'action
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide acts as a positive modulator of Kv4.2 channels, increasing their activity and promoting the generation of action potentials in neurons. This effect is thought to be mediated by the binding of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide to a specific site on the Kv4.2 channel, which leads to a conformational change and an increase in channel activity.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide can increase the activity of Kv4.2 channels in cultured neurons, leading to an increase in the firing rate of action potentials. In vivo studies have shown that 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide can enhance synaptic plasticity and improve learning and memory in rodents.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate in the lab. It has also been shown to be stable and non-toxic at concentrations used in experiments. However, one limitation of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is that it is not selective for Kv4.2 channels, and can also modulate the activity of other potassium channels. This could potentially lead to off-target effects in experiments.
Orientations Futures
There are several potential future directions for research on 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide. One area of interest is in understanding the precise mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide on Kv4.2 channels, and identifying the specific binding site on the channel. This could lead to the development of more selective modulators of Kv4.2 channels. Another area of interest is in exploring the potential therapeutic applications of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, particularly in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, further studies are needed to determine the long-term effects of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide on neuronal function and behavior.
Méthodes De Synthèse
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide involves the reaction of 2,3-dihydro-1H-inden-5-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide. This synthesis method has been shown to be efficient and reproducible, making 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide readily available for scientific research.
Applications De Recherche Scientifique
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of a specific type of potassium channel, known as Kv4.2, which is involved in regulating the electrical activity of neurons. By modulating the activity of Kv4.2, 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has the potential to affect neuronal excitability and synaptic plasticity, which are important processes in learning and memory.
Propriétés
Nom du produit |
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide |
InChI |
InChI=1S/C11H13NO2/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H2,12,13) |
Clé InChI |
DIVDIXWGHKSRIO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-ethoxyethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B269325.png)
![2-(4-chlorophenyl)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269327.png)


![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)



![N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B269339.png)
![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269346.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)